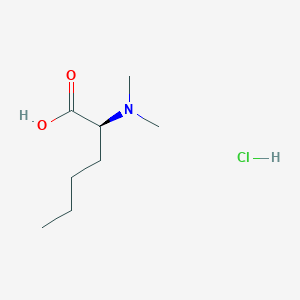
(2S)-2-(dimethylamino)hexanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(dimethylamino)hexanoic acid hydrochloride is a chemical compound with a specific stereochemistry, indicating that it is the S-enantiomer. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)hexanoic acid hydrochloride typically involves the reaction of hexanoic acid with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of (2S)-2-(dimethylamino)hexanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(dimethylamino)hexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
(2S)-2-(dimethylamino)hexanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(dimethylamino)hexanoic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(dimethylamino)hexanoic acid hydrochloride: The R-enantiomer of the compound.
4-(dimethylamino)butyric acid hydrochloride: A structurally similar compound with a shorter carbon chain.
N,N-dimethylglycine hydrochloride: Another compound with a dimethylamino group but different overall structure.
Uniqueness
(2S)-2-(dimethylamino)hexanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research and industry.
Properties
Molecular Formula |
C8H18ClNO2 |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-5-6-7(8(10)11)9(2)3;/h7H,4-6H2,1-3H3,(H,10,11);1H/t7-;/m0./s1 |
InChI Key |
MXXABRNKFZECER-FJXQXJEOSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)N(C)C.Cl |
Canonical SMILES |
CCCCC(C(=O)O)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



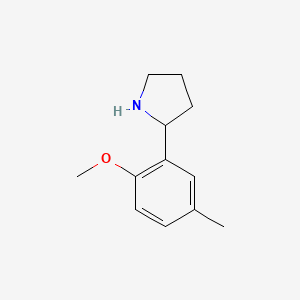
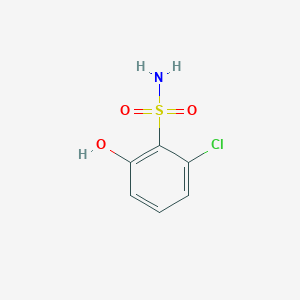
![(1,3-dioxoisoindol-2-yl) 6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13522258.png)
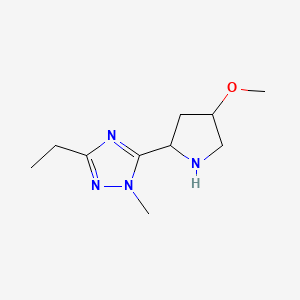


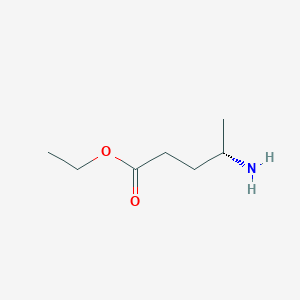

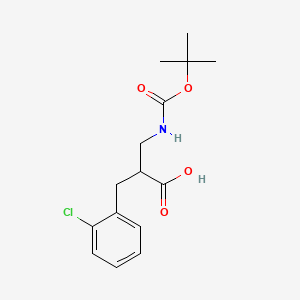
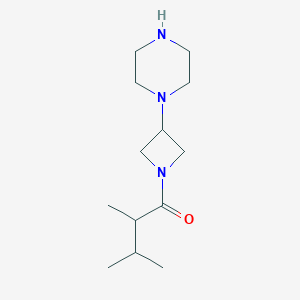


![tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B13522328.png)
